REACTION_SMILES
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[Br:25][CH2:26][CH2:27][CH2:28][CH2:29][C:30]([C:31](=[O:32])[O:33][CH2:34][CH3:35])([CH3:36])[CH3:37].[C:19](=[O:20])([O-:21])[O-:22].[CH3:38][CH2:39][OH:40].[K+:23].[K+:24].[n:1]1([CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][O:11][c:12]2[cH:13][cH:14][c:15]([OH:18])[cH:16][cH:17]2)[cH:2][n:3][cH:4][cH:5]1>>[n:1]1([CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][O:11][c:12]2[cH:13][cH:14][c:15]([O:18][CH2:26][CH2:27][CH2:28][CH2:29][C:30]([C:31](=[O:32])[O:33][CH2:34][CH3:35])([CH3:36])[CH3:37])[cH:16][cH:17]2)[cH:2][n:3][cH:4][cH:5]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C(C)(C)CCCCBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1ccc(OCCCCCn2ccnc2)cc1
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Name
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Type
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product
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Smiles
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CCOC(=O)C(C)(C)CCCCOc1ccc(OCCCCCn2ccnc2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |